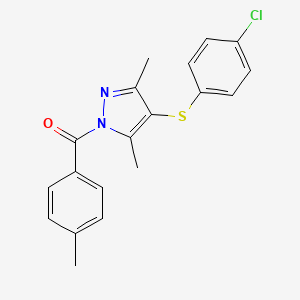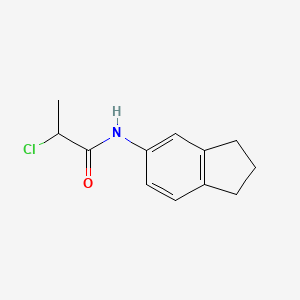
2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide is a chemical compound with the molecular formula C12H14ClNO and a molecular weight of 223.70 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide consists of a chloropropanamide group attached to a 2,3-dihydro-1H-inden-5-yl group . The InChI code for this compound is 1S/C12H14ClNO/c1-8(13)12(15)14-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide are as follows: It has a molecular weight of 223.70 . The compound is stored at room temperature . The boiling point and other specific physical properties are not provided in the available resources .科学的研究の応用
Antinociceptive Properties
- Several studies have explored the antinociceptive (pain-relieving) activities of propanamide derivatives. For instance, derivatives of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide, closely related to 2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide, have shown significant antinociceptive activities in various tests, outperforming standard drugs like aspirin in some cases (Önkol et al., 2004).
Antimicrobial and Cytotoxic Activities
- Novel propanamide derivatives have been synthesized and tested for antimicrobial activities. Some specific compounds in this class have demonstrated high antibacterial activity and notable anticandidal effects (Dawbaa et al., 2021). Additionally, certain derivatives have shown cytotoxic activity against human leukemia cells and mouse embryonic fibroblast cells.
Lack of HIV-1 Integrase Inhibitory Activity
- A study investigating novel propanamide derivatives for their ability to inhibit HIV-1 integrase found that these molecules did not show significant inhibition of the enzyme, unlike other anti-integrase agents (Penta et al., 2013).
Analgesic Modulation
- Certain derivatives of propanamide have been investigated for their role in analgesic modulation, particularly for modulating Transient receptor potential vanilloid 1 (TRPV1), a critical receptor in pain perception (Liu et al., 2018).
Immunosuppressive Activities
- N-aryl-3-(indol-3-yl)propanamides, a category that includes compounds similar to 2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide, have shown promising immunosuppressive activities, especially in inhibiting splenocytes proliferation and in delayed-type hypersensitivity assays (Giraud et al., 2010).
Potential Inhibitors for COVID-19 Protease
- Research into the docking and quantum chemical analysis of 2-chloro-N-(p-tolyl)propanamide, a compound similar to 2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide, suggests potential medicinal use for COVID-19, indicating the broad applicability of such compounds in antiviral research (Pandey et al., 2020).
Herbicidal Activity
- Certain propanamide derivatives have been synthesized and found to be effective as herbicides, demonstrating the diverse applications of this chemical class in areas beyond human health (Liu et al., 2007).
Nonlinear Optical Material Research
- N-(2-Chlorophenyl)-(1-Propanamide), a compound similar to 2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide, has been studied for its potential as a nonlinear organic crystal, indicating its possible use in optical and electro-optic applications (Prabhu et al., 2000).
Safety and Hazards
The safety information for 2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide indicates that it has the following hazard statements: H302, H315, H318, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray and to wash hands and other skin areas thoroughly after handling .
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities
Biochemical Pathways
Indole derivatives are known to affect various pathways, leading to a broad spectrum of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-8(13)12(15)14-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFMLEDVKSXJJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(CCC2)C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

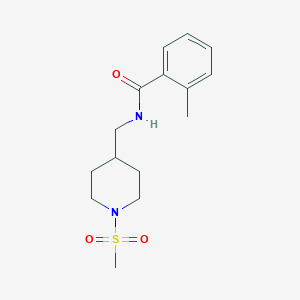
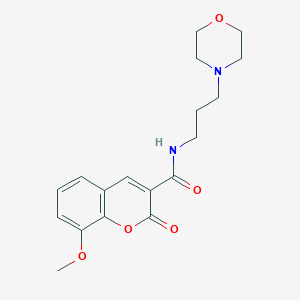
![2,5-dichloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-4-carboxamide](/img/structure/B2377478.png)

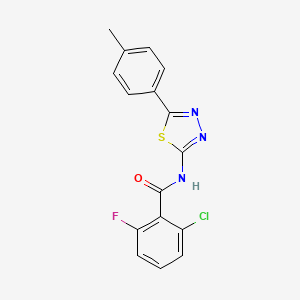
![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2377482.png)
![5-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2377483.png)
![Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377484.png)

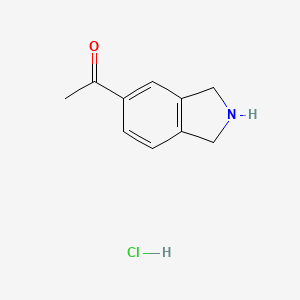
![1-[3-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2377487.png)
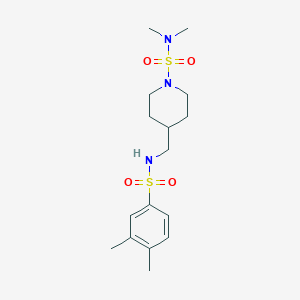
![5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2377489.png)
